Cas no 1132653-79-2 (N-[(4-Chlorophenyl)methyl]-2-(5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide)
N-[(4-Chlorophenyl)methyl]-2-(5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Robotnikinin
- ()-tert-Butyl D-lactate
- (+)-(2R)-hydroxypropionic acid tert-butyl ester
- (R)-tbutyl 2-hydroxy-propanoate
- (R)-tert-butyl 2-hydroxypropanoate
- 2-(R)-hydroxypropionic acid tert-butyl ester
- 69806_ALDRICH
- 69806_FLUKA
- AG-G-60705
- CTK5C7458
- D-lactic acid tert-b
- N-(4-chlorobenzyl)-2-((2R,6S,E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide
- RLCRIVVIRVCR 3-11 disulfide
- TERT-BUTYL (R)-(+)-LACTATE
- BCP20109
- N-[(4-Chlorophenyl)methyl]-2-(5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide
- AKOS040747411
- HY-100515
- N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide
- SCHEMBL2187337
- N-(4-chlorobenzyl)-2-((2R,6S,E)-5,12-dioxo-2-phenyl-1-oxo-4-azacyclododec-8-en-6-yl)acetamide
- 1132653-79-2
- N-[(4-Chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2- phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide
- CHEMBL473392
- DRDSZZCLAHXSAE-BQIDRLATSA-N
- BDBM50249181
- CS-0019654
- BRD-K65111630-001-02-6
- SCHEMBL2187345
-
- Inchi: 1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2+/t20-,22-/m0/s1
- InChI Key: DRDSZZCLAHXSAE-BQIDRLATSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(C[C@H]1C(NC[C@@H](C2C=CC=CC=2)OC(CCC=CC1)=O)=O)=O |t:28|
Computed Properties
- Exact Mass: 454.1659350g/mol
- Monoisotopic Mass: 454.1659350g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 654
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 84.5
N-[(4-Chlorophenyl)methyl]-2-(5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21192-1mg |
Robotnikinin |
1132653-79-2 | 98% | 1mg |
¥3799.00 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-396554-1 mg |
Robotnikinin, |
1132653-79-2 | 1mg |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396554-1mg |
Robotnikinin, |
1132653-79-2 | 1mg |
¥2708.00 | 2023-09-05 | ||
| 1PlusChem | 1P01EPP8-1mg |
N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide |
1132653-79-2 | ≥95% | 1mg |
$406.00 | 2023-12-26 | |
| A2B Chem LLC | AX65308-1mg |
N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide |
1132653-79-2 | ≥95% | 1mg |
$306.00 | 2024-04-20 | |
| Ambeed | A1209852-1mg |
N-(4-Chlorobenzyl)-2-((2R,6S,E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide |
1132653-79-2 | 97% | 1mg |
$799.0 | 2025-02-28 | |
| Ambeed | A1209852-5mg |
N-(4-Chlorobenzyl)-2-((2R,6S,E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide |
1132653-79-2 | 97% | 5mg |
$844.0 | 2025-03-13 | |
| Ambeed | A1209852-10mg |
N-(4-Chlorobenzyl)-2-((2R,6S,E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide |
1132653-79-2 | 97% | 10mg |
$1350.0 | 2025-03-13 | |
| Ambeed | A1209852-25mg |
N-(4-Chlorobenzyl)-2-((2R,6S,E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide |
1132653-79-2 | 97% | 25mg |
$2700.0 | 2025-03-13 | |
| Ambeed | A1209852-1mg |
N-(4-Chlorobenzyl)-2-((2R,6S,E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide |
1132653-79-2 | 97% | 1mg |
$3400.0 | 2025-06-08 |
N-[(4-Chlorophenyl)methyl]-2-(5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide Suppliers
N-[(4-Chlorophenyl)methyl]-2-(5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on N-[(4-Chlorophenyl)methyl]-2-(5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide
Introduction to N-[(4-Chlorophenyl)methyl]-2-(5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide and Its Significance in Modern Chemical Biology
N-[(4-Chlorophenyl)methyl]-2-(5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl)acetamide, a compound with the CAS number 1132653-79-2, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This intricate molecular structure, characterized by its complex heterocyclic framework and functional groups, has garnered significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound's unique architecture, featuring a 4-chlorophenylmethyl moiety and an elaborate 5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en backbone, suggests a rich chemical reactivity that could be leveraged for the development of novel therapeutic agents.
The study of such complex molecules is not merely an academic exercise but holds profound implications for drug discovery and development. In recent years, there has been a growing interest in designing molecules that can interact selectively with biological targets, often through the use of sophisticated scaffolds that mimic natural products or enzymes. The compound in question exemplifies this trend, as its structure suggests it may possess properties that make it an effective tool for modulating biological pathways relevant to various diseases.
One of the most compelling aspects of N-[(4-Chlorophenyl)methyl]-2-(5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-y)acetamide is its potential as a lead compound for further derivatization. The presence of multiple reactive sites, including the amide group and the azacycloalkene ring, provides chemists with numerous opportunities to modify the molecule's properties while retaining its core pharmacophoric features. This flexibility is crucial in the drug discovery process, where iterative optimization is often required to achieve the desired balance of potency, selectivity, and pharmacokinetic profile.
In the context of current research trends, this compound aligns well with the growing emphasis on structure-based drug design. High-throughput screening and computational methods have become indispensable tools in modern pharmaceutical research, enabling scientists to rapidly identify promising candidates based on their predicted interactions with biological targets. The complex structure of N-(4-chlorophenylmethyl)-2-(5,12-dioxo--2--phenyl--1--oxa--4--azacyclododec--8--en--6--)acetamide makes it an attractive candidate for such approaches, as its unique conformation could provide insights into how small molecules interact with their biological counterparts.
The synthesis of this compound also highlights the advancements in synthetic chemistry that have made it possible to construct increasingly complex molecules with precision. Modern synthetic techniques, including transition-metal-catalyzed reactions and asymmetric synthesis, have expanded the toolkit available to medicinal chemists. These methods allow for the efficient assembly of intricate structures while maintaining high levels of selectivity and yield. The ability to synthesize N-[(-)-Chlorophenyl)methyl]-2((-)-Dioxo--2--phenyl--1--oxa--4--azacyclododec--8--)acetamide underscores the progress made in this field and opens up new avenues for exploring its potential applications.
The pharmacological profile of this compound remains an area of active investigation. Preliminary studies suggest that it may exhibit properties relevant to several therapeutic areas. For instance, its structural features could make it a viable candidate for inhibiting enzymes involved in inflammatory pathways or for modulating neurotransmitter systems. While these are still early stages in the research process, they underscore the importance of exploring novel chemical entities like N-[(-)-Chlorophenyl)methyl]-2((-)-Dioxo--2--phenyl--1--)acetamide.
The development of new drugs is often a lengthy and challenging endeavor, requiring extensive testing to ensure safety and efficacy. However, compounds like N-[(-)-Chlorophenyl)methyl]-2((-)-Dioxo--2--)acetamide offer hope by providing starting points for innovative therapies that could address unmet medical needs. The interdisciplinary nature of modern drug discovery—combining expertise from organic chemistry, biochemistry, pharmacology, and computational biology—makes such endeavors particularly exciting and promising.
In conclusion, N-[(-)-Chlorophenyl)methyl]-2((-)-Dioxo--)acetamide represents a significant advancement in chemical biology and pharmaceutical research. Its complex structure and versatile reactivity position it as a valuable tool for developing new therapeutic agents. As research continues to uncover more about its properties and potential applications, this compound is poised to play an important role in shaping the future of medicine.
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